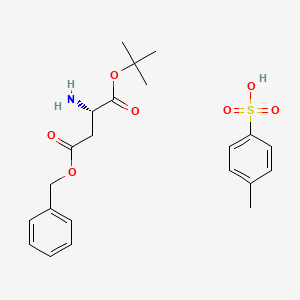
L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos) is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis and as a building block in the development of various pharmaceuticals and biochemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process includes:
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a t-butyl ester using t-butyl alcohol and an acid catalyst.
Protection of the Amino Group: The amino group is protected by converting it into a benzyl ester using benzyl alcohol and an appropriate catalyst.
Tosylation: The protected L-aspartic acid is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions and to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The benzyl ester can be reduced to the corresponding alcohol using hydrogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Acid catalysts for esterification, bases for tosylation
Solvents: Organic solvents like dichloromethane, methanol
Major Products
Substitution Products: Amino or alkoxy derivatives
Hydrolysis Products: L-aspartic acid derivatives
Reduction Products: Benzyl alcohol derivatives
Scientific Research Applications
L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate is widely used in scientific research, including:
Peptide Synthesis: It serves as a protected amino acid in the synthesis of complex peptides.
Pharmaceutical Development: Used in the development of drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate involves its role as a protected amino acid derivative. The compound’s ester and tosylate groups protect the reactive sites of L-aspartic acid, allowing for selective reactions during peptide synthesis. Upon deprotection, the active sites are revealed, enabling the formation of peptide bonds and other biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid beta-benzyl ester: Similar in structure but lacks the t-butyl ester and tosylate groups.
N-Boc-L-aspartic acid 4-tert-butyl ester: Contains a Boc protecting group instead of a tosylate group.
L-Glutamic acid gamma-benzyl ester: Similar ester protection but derived from L-glutamic acid
Uniqueness
L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate is unique due to its dual protection strategy, which allows for selective reactions and high stability during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and pharmaceuticals .
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C7H8O3S/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,12H,9-10,16H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZWBLVMXQGGD-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














